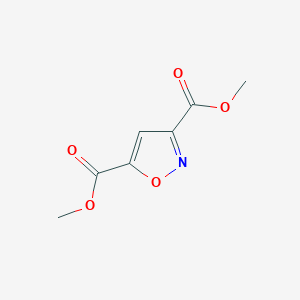

Dimethyl isoxazole-3,5-dicarboxylate

Description

BenchChem offers high-quality Dimethyl isoxazole-3,5-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl isoxazole-3,5-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 1,2-oxazole-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5/c1-11-6(9)4-3-5(13-8-4)7(10)12-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIRMBNWYWMJDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NO1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Safety Landscape of Dimethyl Isoxazole-3,5-dicarboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Compound Identification and Anticipated Hazard Classification

Chemical Identity:

| Identifier | Value |

| Compound Name | Dimethyl isoxazole-3,5-dicarboxylate |

| Synonyms | 3,5-dicarbomethoxyisoxazole |

| Molecular Formula | C₇H₇NO₅ |

| Molecular Weight | 185.13 g/mol |

| CAS Number | Not available |

Anticipated GHS Classification:

Based on the hazard classifications of related isoxazole compounds, Dimethyl isoxazole-3,5-dicarboxylate is anticipated to be classified as follows. It is crucial to handle the compound as if it possesses these hazards until specific data becomes available.

Anticipated Label Elements:

| Element | Description |

| Pictogram | |

| Signal Word | Warning [1][2] |

| Hazard Statements | H226: Flammable liquid and vapor.[1][2]H315: Causes skin irritation.[4]H319: Causes serious eye irritation.[4]H335: May cause respiratory irritation.[4] |

| Precautionary Statements | Prevention: P210, P233, P240, P241, P242, P243, P261, P264, P271, P280Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364, P370+P378Storage: P403+P235, P405Disposal: P501 |

Mechanistic Insights into Potential Hazards

The anticipated hazards of Dimethyl isoxazole-3,5-dicarboxylate are rooted in the chemical properties of the isoxazole ring and its substituents. The flammability is a common characteristic of many low-molecular-weight organic esters and ethers. Skin and eye irritation are likely due to the potential of the ester groups to undergo hydrolysis upon contact with moisture on skin or in the eyes, forming the corresponding carboxylic acid and methanol, both of which can be irritants. Respiratory irritation is also a common feature of volatile organic compounds.

Experimental Protocols for Safe Handling and Storage

Engineering Controls and Personal Protective Equipment (PPE)

A risk-based approach is essential when handling Dimethyl isoxazole-3,5-dicarboxylate. The following engineering controls and PPE are recommended to minimize exposure.

-

Ventilation: All work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[5]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[5]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[5] Gloves should be inspected before use and changed frequently.

-

Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or tasks with a higher risk of splashing, additional protective clothing may be necessary.

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Safe Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][6]

-

Use non-sparking tools and take precautionary measures against static discharge.[1][6]

-

Ground and bond containers when transferring material.[1][6]

-

Handle in accordance with good industrial hygiene and safety practices.[5]

Storage Guidelines

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

The recommended storage temperature is typically in a cool place.

Emergency Procedures: A Self-Validating System

First-Aid Measures

The following first-aid procedures are based on the likely hazards and should be implemented immediately in case of exposure.

-

In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]

-

In case of Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[3]

-

In case of Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]

-

In case of Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific Hazards Arising from the Chemical: Flammable liquid and vapor. Vapors may form explosive mixtures with air. Vapors can travel to a source of ignition and flash back. Containers may explode when heated.

-

Hazardous Combustion Products: Carbon monoxide, carbon dioxide, nitrogen oxides.

-

Protective Equipment and Precautions for Firefighters: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.

Accidental Release Measures

A systematic approach is critical to safely managing a spill of Dimethyl isoxazole-3,5-dicarboxylate.

Caption: Workflow for Accidental Release of Dimethyl isoxazole-3,5-dicarboxylate.

Physical and Chemical Properties

The following table summarizes the anticipated physical and chemical properties of Dimethyl isoxazole-3,5-dicarboxylate based on data for related compounds.

| Property | Anticipated Value | Source (Analogous Compound) |

| Physical State | Liquid or low-melting solid | General expectation for similar structures |

| Appearance | Colorless to light yellow liquid | 3,5-Dimethylisoxazole[8] |

| Odor | Not available | - |

| Boiling Point | > 150 °C | Extrapolated from similar structures |

| Flash Point | ~31 °C (88 °F) | 3,5-Dimethylisoxazole[8] |

| Density | ~1.2 g/mL | Estimated |

| Solubility in Water | Slightly soluble | General property of esters |

Toxicological and Ecological Information

Toxicological Information:

Specific toxicological data for Dimethyl isoxazole-3,5-dicarboxylate is not available. However, based on related isoxazole derivatives, the following potential effects should be considered:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritation: Expected to be a skin, eye, and respiratory tract irritant.[3][4]

-

Chronic Toxicity: No information is available. Many isoxazole derivatives are investigated for their biological activity, and some may have specific toxicological profiles.[2][5]

Ecological Information:

No specific ecological data is available. It is recommended to prevent the material from entering the environment. Do not allow it to enter drains or watercourses.

Disposal Considerations

Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. It is recommended to contact a licensed professional waste disposal service to dispose of this material.

Conclusion

While the precise safety data for Dimethyl isoxazole-3,5-dicarboxylate remains to be determined, a thorough analysis of its structural analogs provides a solid foundation for its safe handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can confidently and safely work with this compound. This guide serves as a critical resource to bridge the information gap and ensure a culture of safety in the laboratory.

References

-

PubChem. (n.d.). Isoxazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-3,4-dimethylisoxazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3,5-dimethyl isoxazole. Retrieved from [Link]

Sources

- 1. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.es [fishersci.es]

- 8. chemscene.com [chemscene.com]

Difference between 3,5-dimethylisoxazole and dimethyl isoxazole-3,5-dicarboxylate

The electron-donating methyl groups render the C4 position of the isoxazole ring susceptible to electrophilic substitution. However, the most significant role of this scaffold is not its reactivity but its function as a stable, non-hydrolyzable mimic of acetylated lysine (KAc). [12][13] In epigenetic drug discovery, bromodomains are protein modules that specifically recognize and bind to KAc residues on histone tails, a key interaction in transcriptional regulation. The 3,5-dimethylisoxazole moiety has been identified as a highly effective KAc bioisostere. [14][15]X-ray crystallography has confirmed that the isoxazole oxygen can accept a hydrogen bond from a conserved asparagine residue in the bromodomain binding pocket, perfectly mimicking the crucial interaction of the KAc carbonyl oxygen. [12] This mimicry allows 3,5-dimethylisoxazole to serve as a core "warhead" in the design of potent and selective bromodomain inhibitors, particularly for the Bromodomain and Extra-Terminal domain (BET) family of proteins like BRD4, which are high-value targets in oncology. [4]

Part 2: Dimethyl Isoxazole-3,5-dicarboxylate - The Versatile Chemical Hub

In stark contrast to its dimethylated cousin, dimethyl isoxazole-3,5-dicarboxylate is defined by the presence of two powerful electron-withdrawing methyl ester groups at the C3 and C5 positions. This substitution pattern completely inverts the molecule's electronic properties and intended use in synthesis.

Structure and Physicochemical Properties

The carboxylate groups dramatically decrease the electron density of the isoxazole ring, making it far less susceptible to electrophilic attack. The primary sites of reactivity are now the carbonyl carbons of the ester groups themselves.

Figure 3: Chemical structure of Dimethyl Isoxazole-3,5-dicarboxylate.

Table 2: Physicochemical Properties of Dimethyl Isoxazole-3,5-dicarboxylate

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₅ | PubChem CID 11624458 |

| Molecular Weight | 185.13 g/mol | PubChem CID 116244458 |

| Appearance | Solid (Predicted) | N/A |

| Boiling Point | 306.9±35.0 °C (Predicted) | PubChem CID 11624458 |

| Density | 1.38±0.1 g/cm³ (Predicted) | PubChem CID 11624458 |

| CAS Number | 10060-68-1 | PubChem CID 11624458 |

Synthesis: The [3+2] Cycloaddition Pathway

The construction of this electron-poor isoxazole ring is achieved through a fundamentally different strategy: the 1,3-dipolar cycloaddition (a Huisgen cycloaddition). [11]This powerful reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). [12][13]For dimethyl isoxazole-3,5-dicarboxylate, the key precursors are a nitrile oxide and dimethyl acetylenedicarboxylate (DMAD).

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,5-Dimethylisoxazole | C5H7NO | CID 9312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 3,5-Dimethylisoxazole | 300-87-8 [chemicalbook.com]

- 8. 3,5-Dimethylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 9. homework.study.com [homework.study.com]

- 10. vaia.com [vaia.com]

- 11. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 12. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]

Methodological & Application

Application Note: A Comprehensive Guide to the Hydrolysis of Dimethyl Isoxazole-3,5-dicarboxylate

Abstract

This technical guide provides a detailed protocol for the hydrolysis of dimethyl isoxazole-3,5-dicarboxylate to its corresponding dicarboxylic acid. Isoxazole-3,5-dicarboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. The following application note offers an in-depth examination of the reaction mechanism, a validated, step-by-step experimental protocol, and critical insights into reaction optimization and troubleshooting. The procedure is designed for researchers, chemists, and drug development professionals seeking a reliable method for synthesizing this key intermediate.

Theoretical Background & Mechanistic Insights

The conversion of a diester to a dicarboxylic acid is most effectively achieved through base-catalyzed hydrolysis, a process commonly known as saponification.[1] This method is generally preferred over acid-catalyzed hydrolysis for preparative purposes because the final deprotonation step renders the overall reaction irreversible, driving it to completion.[2][3][4]

The Saponification Mechanism

The reaction proceeds via a nucleophilic acyl substitution pathway. The mechanism involves two key stages for each ester group:

-

Nucleophilic Attack: A hydroxide ion (from a base like NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the C=O π bond and forms a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the C=O double bond. This results in the elimination of a methoxide ion (⁻OCH₃) as the leaving group, yielding a carboxylic acid.

-

Deprotonation (The Irreversible Step): In the basic medium, the newly formed carboxylic acid is immediately deprotonated by a base (either another hydroxide ion or the methoxide leaving group) to form a highly stable carboxylate salt.[1] This acid-base reaction is thermodynamically favorable and prevents the reverse reaction (esterification), thus ensuring a high yield of the product.[3]

An acidic workup is required post-reaction to protonate the dicarboxylate salt and isolate the final dicarboxylic acid product.[2][5]

Caption: General mechanism for base-catalyzed ester hydrolysis (saponification).

Consideration for the Isoxazole Ring Stability

The isoxazole ring is a generally stable aromatic heterocycle.[6] However, its stability can be compromised under certain conditions, particularly harsh pH and elevated temperatures. Studies on the isoxazole-containing drug Leflunomide have shown that the ring is susceptible to base-catalyzed opening, a process that is significantly accelerated at higher temperatures.[7][8] Therefore, the hydrolysis of dimethyl isoxazole-3,5-dicarboxylate must be performed under carefully controlled, mild conditions (e.g., room temperature or gentle heating) to ensure the integrity of the heterocyclic core and prevent yield loss due to degradation.

Experimental Protocol

This protocol details the saponification of dimethyl isoxazole-3,5-dicarboxylate, followed by acidic workup to yield the target dicarboxylic acid.

Materials and Reagents

| Reagent | Grade | Supplier Example | Notes |

| Dimethyl isoxazole-3,5-dicarboxylate | ≥97% | Sigma-Aldrich | Starting material. |

| Sodium Hydroxide (NaOH) | Reagent Grade, pellets | Fisher Scientific | Can be substituted with Lithium Hydroxide (LiOH·H₂O). |

| Tetrahydrofuran (THF) | Anhydrous or HPLC Grade | VWR | Co-solvent for solubility. |

| Methanol (MeOH) | ACS Grade | J.T.Baker | Co-solvent for solubility. |

| Deionized Water | Type II or better | Millipore | Used for solutions and washing. |

| Hydrochloric Acid (HCl) | Concentrated (37%) | EMD Millipore | For acidic workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Acros Organics | For drying (if extraction is needed). |

Equipment

-

Round-bottom flask (appropriate size)

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for gentle heating)

-

Beakers and graduated cylinders

-

pH paper or calibrated pH meter

-

Büchner funnel and filter flask

-

Vacuum source

-

Drying oven or vacuum desiccator

Safety Precautions

-

Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hydrochloric Acid: Corrosive and causes severe burns. Use only in a well-ventilated fume hood with appropriate PPE.

-

Organic Solvents: THF and Methanol are flammable. Keep away from ignition sources.

Step-by-Step Methodology

-

Reaction Setup:

-

In a round-bottom flask, dissolve dimethyl isoxazole-3,5-dicarboxylate (1.0 eq) in a mixture of THF and Methanol (e.g., a 1:1 ratio, ~10-15 mL per gram of ester).

-

Stir the solution at room temperature until the solid is completely dissolved.

-

-

Saponification:

-

Prepare a 2 M aqueous solution of NaOH. Use 2.2-2.5 molar equivalents of NaOH relative to the starting diester. The slight excess ensures complete hydrolysis.

-

Add the NaOH solution dropwise to the stirring ester solution at room temperature. An initial precipitation of the sodium dicarboxylate salt may be observed.

-

Allow the reaction mixture to stir at room temperature for 8-16 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system is typically Ethyl Acetate/Hexanes (e.g., 1:1).

-

The reaction is complete when the starting diester spot is no longer visible by TLC analysis.

-

-

Work-up and Isolation:

-

Once the reaction is complete, remove the organic solvents (THF and Methanol) under reduced pressure using a rotary evaporator.

-

Dissolve the remaining aqueous residue/slurry in a minimum amount of deionized water.

-

Cool the aqueous solution in an ice bath.

-

Slowly and carefully acidify the solution by adding concentrated HCl dropwise with vigorous stirring. Monitor the pH, continuing to add acid until the pH is approximately 1-2.[9]

-

A white precipitate of isoxazole-3,5-dicarboxylic acid will form.

-

Continue stirring the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

-

Product Collection and Drying:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with several portions of cold deionized water to remove any residual inorganic salts (e.g., NaCl).

-

Dry the purified solid product in a vacuum oven at 40-50 °C overnight to yield isoxazole-3,5-dicarboxylic acid as a white solid.

-

Caption: Step-by-step workflow for the synthesis of isoxazole-3,5-dicarboxylic acid.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | Insufficient reaction time; Inadequate amount of base; Poor quality of reagents. | Extend the reaction time and continue monitoring by TLC. Add an additional 0.2-0.3 eq of NaOH solution. Ensure the starting diester is of high purity. |

| Low Product Yield | Incomplete precipitation during acidification; Product is partially soluble in water; Potential isoxazole ring degradation. | Ensure pH is truly 1-2. If the product has some water solubility, extract the acidic aqueous layer with ethyl acetate, then dry and evaporate. Re-run the reaction at a lower temperature (0 °C to RT). |

| Product is an Oil or Gummy Solid | Presence of impurities (unreacted starting material, mono-hydrolyzed product); Residual solvent. | Ensure the product is thoroughly dry. Attempt to recrystallize the product from a suitable solvent system (e.g., water, ethanol/water). |

| No Precipitate Forms Upon Acidification | Product is highly soluble in the aqueous medium; The reaction did not proceed. | Confirm reaction completion by TLC. If complete, extract the aqueous layer multiple times with a polar organic solvent like ethyl acetate. Dry the combined organic layers with Na₂SO₄, filter, and evaporate.[10] |

Conclusion

The base-catalyzed hydrolysis of dimethyl isoxazole-3,5-dicarboxylate is a robust and efficient method for the synthesis of the corresponding dicarboxylic acid. By employing mild reaction conditions to preserve the integrity of the isoxazole ring and performing a careful acidic workup, this protocol provides a reliable pathway to obtaining a high-purity product. This foundational procedure enables access to a versatile building block essential for further elaboration in drug discovery and materials science applications.

References

- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from University of Calgary Chemistry Department. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpU28OP2_Tp_bZxKoN6FYIAVEvi_OjXssdOaMLacZY203olWLnI-JetJ3ALPoliYnR1c72K8JwGiU2CoybM8vspADgPWHkkCFUDJGppsSa2WnbDLjoL3nrk8__bajTTREJrZ5N6Q1gmfy8kij46mN59wS-Dd3_2QX96ncc2n_0vog=]

- J&K Scientific LLC. (2021, February 8). Ester Hydrolysis. Retrieved from J&K Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUqVEU44yKNxMo6KfMb2Fv-kA_T4d01JhoY5gqonrLu-yoIKKrlacNIbsVAM0Yba3N5UDWZXuRwH5xJv4eUvtqPL7o9HqzHC2vuPcY1dX8EQ3Qq83ZvL7Ij0ug4IodH18J0Beyn1I_QA1tjWs56V1MVhDTZA9Fujo=]

- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from Chemistry Steps. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAPAKDLeltqAieJmF-2SNDgPspuYaRMkkdl5RHfHMdS-i7aBTLZMW88ZbXl3L_hULp8q9vuC0AQP6YBJRITslyWSZq8wL_h27yQ2GFuf6m6e6-q27F83492ocqfOWvAaOWkl2gdHepVlCJ9WQ205l3wKpU-3vQMTfl7kmgmE8Es4PFwqkAzq26YETuRsw=]

- Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from Master Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtpz9Gz_CGxkYt_tThvZ3CpLNtQPjWS7IxW8wTsn582X5WMJ-nk8rmswpjKTt0aewlgZBJu69QrbA72c6RxF4ITMsLtiwU3bP2WIl0_vbxcf3XTuTkmkPf_uZAGU6Whdx2tBz8iomJ8KkE97MMtZMe-84BudWQSwGa1qlY5PquqCEXdT98gQ==]

- Benchchem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKGRkCSEWNOT4JUIHJ2bpmMP2FJyNYIqwEGELXrI4ku10JSYSp6hJxl9LdfIde2kd9EsMhTxRELPqnDIYKc4_PpF4KdKJS4hkEOOWkvyo47dZP-QV5U7UWSeEFVxSfI68wtbZA7n9Qo-nDqAZ_J4p7j5o1nrU2SczWZlsGtgyR0CIFZpbFJgWuRQtN9XXOSSoacFO7yABhbMphcmJ0Uxvrr3QjhfcKZYEHEq5SDbc8ufTQEdTd5WsNBBp0d41d_rgNdBR_CZyS]

- Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from Science discussions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkFAYK98b64_4nGPJD_xU3CefU2ziM1LKpYjhGEEJskAT10pHsR5yC3wHip0TNs1t0R0gH73mmm-Een1lXswdPbL-KiRjkD1nNWfn5kq2fSITSlFpEcJTbUh7CU_ZQKTzGFtP3qOunN8mXFXasE5mEKjgOmm3suUUmiyCiRGswKPf6UEQ=]

- Unknown Author. (n.d.). Synthetic reactions using isoxazole compounds. Retrieved from an unknown institutional repository. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcp9-begkgK4vtAaTtJWB-EjAQ63fB8cy3oHoerceUnOVcFBilR6OWObidNf8AGqePRbCUGSdVRjlnd1JzFck2AtdkVMJfr5gCjem8wFHRvH-WRCY4NznRhymtXHYrwIaUyYziCuRv1auUqAuJcn7e-bxIPHOf4MUqyj_Nf3S6T9lIV0-ffVg-hH7T]

- Lee, L. H., et al. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2_fkOwmy4Jq1TerEmqqDW3S1uPzQfhd1UuvHv6HNw3DNF9ijt1BUCwZVR0RvPRrxa6l2WuBv9LK39wVocqbERwHeb_O6gWx8YaFq_sq3xYz3WB85zng_9VwSUXeLmTE1bvnSPtr3SqxfypAACPMdnf2Ft6Jk5DZbW2nbBaNyR8w5bKgARnOTVAyP37k6Gv_fa9M3j01NdiGGWnKJGmUbJ80G9TkHKmDap1VY8o_7hBWrawGSMWnECbDkd8qUJuw63QA==]

- Jasiński, R., et al. (2020). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. The Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.

- Abbott, T. W., Arnold, R. T., & Thompson, R. B. (n.d.). Acetylenedicarboxylic acid. Organic Syntheses. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRxwaWmsIfCqdKOfFt2L50pgmSARMebh6kiMi8KY41JNp8l-xfXfMY0-JBL3xuK4JaPTeS-memsWandhSUpUdIdLgffOgsA-Kw59KZ9rK2Uq_mjKHE19SB4yVjeXj7L2VUQ50zwQ==]

- LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9lJoNVnNLAQ2Ad0blfxXA8ieDagf6YF5qyZ2jd_AlGK9n5fDP-IeNrIea99D-Le-L-chzZT9yKdWAHFRef1LdA-aEpJQEBOPUrUqz8Cy7Ql8B2JdWWRnimpOuXlY4JeQOPZbJJMyAISPUD3o4taBkt3WV-uBsPLAB7AGzETVq51IzWT_LO0PaUDHVExt6XOYKnxc0JMZOY-9QYXw2XJg7s4nhfJItDI-q3O4522U_W9_v3BcPF8AfRz52lodxgM_VYi4P4xTBvHz9Zg==]

- Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. Retrieved from personal faculty website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR3Jw5UJnBEIM5qbWmMjaCT34FAkICG2pNnVJOEa2khqVcxeo0h7l6SNpTTfTsYmFM296OxMSw-CSBl9hFYZ4CuwccxBfP34z14WWujlbtcG8heKfjBmPr_ArjMAPJdu5qfQXykVauCZcccEbn3RVmuIYOEioXghYYfgS46f3pszs5ZQfT7ItfNk3XVQUJ]

- The Organic Chemistry Tutor. (2024, April 5). Synthesis of Carboxylic Acids | 4 Must-Know Reactions. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2nQcJbz5N1VJHrmh0rJzWg3sKLaK7zuHZgGt2ipOtycRfwoI677WvoVLQYt_3_CKJ93y-nWWEH_OOouNDS_Y6fTAN7LUTxuAuiZTNMQIMGM9_dgqIv0Q2MBU1czHInUHqN1ktRgU=]

- Reddy, B., et al. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central (PMC) - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGolEX3gNCG5KZ42mwqbkOMDTgBQO5_TUBEZ0Z_XfSBxLZhS9blHfuxa_MoTeZFILJF5zK78ralF7NUWmz2QihirPSbLfFzO9Pv2xA09UJBEneEP5gMal6iMBDe6i8leOso-pOXlyXa72hdZiCw]

- Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from Science Arena Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDc875w3_yCoZ0iJqyWU9nUt0b2yTWQC2G-DzBvFkg3fpp9Xhu0_9DG8BJnQXjZLtwYZS9xmTNh9Wpjoo0w4Nt-N2gsacEf7SXjMJW14oi0CTQiE7LBZjk8HkvkI_5TPB3jjnbqdDfHymU0nTRXEpEFw-GDiXkIHQOuw3Dl3ffFqy7hTPRdEZ5nuFB42t5JHIHT_5zpXDJyaOyxcXEFnV8jKFQO0GafRFe8y7mlmlYUoLrKYjqhprD1mRyu_rZ1WTqDp-vUOtWS-qOoK_vNEyGqziZW_H70Zx2yY7LIYgGTskZNfSQF88b3McUqBii]

- IOSR Journal. (2019, June 22). Synthesis and Characterization of some Dicarboxylic Acid Monomers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM135gkFkuRjwjc0gXX2zaeKlagjBYqyesOSiffyKnWduZXRJdVuls8oq6tvv4zlI4kAiRPHEg48TJT8JMKutwtcN6LRzitMd53IZ6SvNiM9kTN1icfDr08pchER_807DSsD6UZqp3_l3boVn69v5Cya3qsMC2E_q6xrhHB2TUggXe-QMJXl8NdijRy4A=]

- Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO8tuoS7w5dkXc-VpL-WVffimaqKZsaklP4Qck_aJOP045y2i0LBUBoHtFwOYJ9Jf2rHqMZr0u0Mi2tF8AgVRmqZ15rtbfu2oXadNYXeYD7kVq3Nl7ycZPnbJpLiPW-8-CzG5QzT7GAgTM0pMX-75U2G4yomJ1CaAvV2IwgVG4VS_iSA==]

- Micetich, R. G., & Chin, C. G. (1970). Studies in isoxazole chemistry. III. The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Journal of Chemistry, 48, 1371. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWwmgHOBpuEybXC7PVCTsM6FfA_8e3kbQi8Cpu8S2gowIlu_zbSYp7_sVb20zvCmrBmrT2TsxY6k1A6S5_yrtvv9rjPIOdtCUAPtN_X92VddV1wDq4oTFZ-gYgURMR0XlZ5Fwg0z8B_etizFw=]

- MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmFSji6uEQDF4Xg5cbMJVcxix5qP5q5O79VS7wRpH3M8jHUyKhXrHzL8rIEoFC1eES0rNJLpcg7wOw0TbBMqtLFeMT3JUM7GsE968TNZEEQ_hfv24pqQc5Jl6Rw5dKhfrg-hRHujw=]

- Royal Society of Chemistry. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe80H0HxzlsiV19liOYuYsMSI1ddJrYlm8YB_UxAdpCzN8Hje31tj1I4p4lKMOa35aLm5hlyx4zmT-pZEY_gDz3vXYOFZ5EN6sTDn91VNVviWLaXnqHePDuChD6aNvPd6RIy3TqGCkeGZlyV5tS61_PLQrlkehkgHC]

- ResearchGate. (2013). Structure and stability of isoxazoline compounds. Request PDF. [https://vertexaisearch.cloud.google.

- ResearchGate. (2019, November). Mechanism of formation of isoxazole-5-carboxamides. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPkksjlNSuH5vTa990Np5uTZ_lJr8iaujHxX1ct3TdUdCC1LVHS9l2Lt-w_HIMb-7LEz2X9FPPOwkxFQh9MzmM3brVg8J7u4EC6qZHv8jwzu1rj4TGrEDgjZHJNBHfHMNNORVmeBxFCVXr1UV48PPtFZkl4SVROoxrLMuK70AWE-c3giLtVlVkJq5GlVxZGhmc2efuE0EGuHMn170dr9rkA6o=]

- PubMed. (2020, March 6). Allylic-Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. Retrieved from PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmdutLoBigTo4-9IoeiJKzraZv7JvaGtnkHxyVsQJ6_6zgx-zyfKDVK1Rd0P0IEHIXJzeVJh1NMbHmwhUhEI7--d8ALFTkjvohuBy11xLbGE_44FrBwwFxvC6EmsVi8KiJ4cgH]

- ChemicalBook. (n.d.). 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAAxjWOxxVZJ0FMiDaJWAWJROq-efzjilzGF7RDb2C0XsZTn4RoyvtjFDwxPQu38WGxtMSAGDevpPNDMCKMTDezl6NwmTapq-3FMZQh3iVkfq4FAGXlnjL4nnBZHbzVaxaTPxKNASffSbRZ1dA72n1JKH-htDmmXitAwJys-71r2tZ1jERJJfk3fsh4hA=]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Note: Dimethyl Isoxazole-3,5-Dicarboxylate in MOF Synthesis

This Application Note and Protocol Guide is designed for researchers in materials science and drug development. It addresses the specific use of Dimethyl isoxazole-3,5-dicarboxylate as a precursor for constructing functional Metal-Organic Frameworks (MOFs).

Executive Summary

Dimethyl isoxazole-3,5-dicarboxylate is a latent ligand precursor. In its ester form, it cannot coordinate effectively to metal nodes to form porous 3D networks. To utilize it in MOF synthesis, it must be hydrolyzed to isoxazole-3,5-dicarboxylic acid (

This ligand is a bio-isostere of 2,5-furandicarboxylic acid (used in MIL-160) and terephthalic acid (used in UiO-66). The incorporation of the isoxazole ring introduces a dipole moment and a nitrogen heteroatom into the pore surface, significantly altering host-guest interactions compared to its carbocyclic analogs. This makes

Chemical Context & Ligand Activation

The user must recognize that the ester is the storage form, while the dicarboxylate anion is the active linker.

The Hydrolysis Pathway

While in situ hydrolysis (during MOF synthesis) is possible, it is often uncontrolled, leading to low crystallinity or amorphous phases. Pre-hydrolysis is the recommended expert protocol to ensure stoichiometric precision.

Figure 1: Controlled activation pathway from commercial ester to MOF-ready ligand.

Protocol: Ligand Preparation (Standard Operating Procedure)

Objective: Convert Dimethyl isoxazole-3,5-dicarboxylate (MW: ~185.13 g/mol ) to

-

Dissolution: Dissolve 10.0 mmol (1.85 g) of the dimethyl ester in a mixture of THF (20 mL) and Methanol (10 mL) .

-

Saponification: Add 15 mL of 2M NaOH (aq) dropwise.

-

Reflux: Heat the mixture at 60°C for 4–6 hours. Monitor by TLC (disappearance of ester spot).

-

Work-up:

-

Purification: Filter the precipitate, wash with cold water (2 x 10 mL) to remove NaCl, and dry in a vacuum oven at 60°C overnight.

MOF Synthesis Protocols

Once

Protocol A: Synthesis of Cu-ISOX (Separation Focus)

This protocol targets a framework analogous to NOTT-100 or MOF-505 , utilizing the bent angle of the isoxazole linker (approx 120°) to form polyhedral cages.

-

Reagents:

- (Ligand): 0.5 mmol

- (Metal Source): 0.5 mmol

-

Solvent: DMF (5 mL) / Ethanol (5 mL) /

(1 mL) -

Modulator: None required initially.

-

Procedure:

-

Dissolve ligand and metal salt in the solvent mixture in a 20 mL scintillation vial. Sonicate for 10 mins until clear.

-

Add 20 µL of concentrated HCl (optional: improves crystal size by slowing nucleation).

-

Seal vial and place in a programmable oven.

-

Ramp: 1°C/min to 85°C .

-

Dwell: Hold at 85°C for 48 hours .

-

Cool: 0.5°C/min to room temperature.

-

Harvest: Blue block crystals should form. Wash with DMF then Ethanol.

-

Protocol B: Synthesis of Zr-ISOX (Drug Delivery Focus)

This protocol targets a UiO-66 analogue . The high stability of the Zr-O bond makes this suitable for biological fluids.

-

Reagents:

- (Ligand): 1.0 mmol

- (Metal Source): 1.0 mmol

-

Solvent: DMF (10 mL)

-

Modulator: Acetic Acid (30 equivalents, ~1.7 mL) or Benzoic Acid (10 eq).

-

Procedure:

-

Dissolve

in DMF/Acetic Acid mixture first. Critical: Ensure -

Add

and sonicate for 20 minutes. -

Transfer to a Teflon-lined autoclave (25 mL capacity).

-

Heat at 120°C for 24 hours .

-

Harvest: Centrifuge the resulting white microcrystalline powder.

-

Activation: Wash with DMF (3x) and Methanol (3x) over 2 days (Soxhlet extraction recommended) to remove the modulator and unreacted ligand.

-

Characterization & Validation

To validate the successful formation of the MOF (and not just recrystallized ligand), compare the data against these benchmarks:

| Technique | Expected Observation for ISOX-MOF | Failure Mode (Troubleshooting) |

| PXRD | Sharp, low-angle peaks ( | Peaks match free ligand = Synthesis failed. Broad humps = Amorphous (Need more modulator). |

| FTIR | Shift in | Presence of strong -OH stretch indicates uncoordinated ligand trapped in pores. |

| TGA | Solvent loss < 150°C. Plateau until >300°C (Ligand decomposition). | Significant weight loss at 200°C suggests weak coordination or simple salt formation. |

| BET | Type I isotherm ( | Low surface area (< 50 m²/g) indicates pore collapse or non-porous dense phase. |

Application in Drug Development

The Isoxazole-3,5-dicarboxylate ligand is unique because the isoxazole core is a pharmacophore found in COX-2 inhibitors and antibiotics.

"Bio-MOF" Strategy

Instead of just carrying a drug, the MOF is the drug precursor.

-

Mechanism: The Zr-ISOX MOF is designed to be stable in blood (pH 7.4) but degrade slowly in the acidic environment of a tumor (pH 5.5–6.0) or lysosome (pH 4.5).

-

Release: Upon degradation, the MOF releases

(biocompatible in low doses) and the isoxazole dicarboxylate , which can be a bioactive metabolite or a competitive inhibitor for specific enzymes.

Figure 2: Therapeutic pathway of Isoxazole-based Bio-MOFs.

Post-Synthetic Modification (PSM)

The isoxazole ring contains a nitrogen (

-

Loading Metal APIs: Coordinating Platinum (Pt) or Ruthenium (Ru) drugs to the isoxazole N-site.

-

Specific Binding: Enhancing affinity for polar drug molecules (e.g., Doxorubicin) via dipole-dipole interactions, leading to higher loading capacities than standard benzene-dicarboxylate MOFs.

References

-

General Hydrolysis of Isoxazole Esters

-

UiO-66 Synthesis Protocols (HCl/Modulated)

-

Title: A facile synthesis of UiO-66, UiO-67 and their derivatives.[9]

- Source:Chemical Communic

-

URL:

-

-

Isoxazole Ligands in Coordination Chemistry

- Title: Five metal-organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxyl

- Source:Dalton Transactions, 2014.

-

URL:

-

Bio-MOF Concept

- Title: Engineering metal-organic frameworks for adsorption-based gas separ

- Source:Royal Society of Chemistry, 2021.

-

URL:

Sources

- 1. N,N-Dimethyl-3-phenylisoxazole-5-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isopropyl 3-phenylisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoxazole analogues bind the System xc− Transporter: Structure-activity Relationship and Pharmacophore Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Key Recent Publications [pirogov-university.com]

- 8. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Coordination chemistry of isoxazole-3,5-dicarboxylate ligands

Advanced Coordination Protocols: Isoxazole-3,5-Dicarboxylate ( ) Ligands

Executive Summary: The Strategic Value of

Isoxazole-3,5-dicarboxylate (

Why use

-

Luminescence Sensitization: The aromatic isoxazole ring possesses a triplet state energy level (

) highly compatible with Lanthanide (Ln -

Magnetic Exchange: The N-O bridge allows for short-range magnetic coupling in 3d-metal clusters (e.g., Cu

, Mn -

Bioactivity: As a pharmacophore found in COX-2 inhibitors and antibiotics, metal-complexed isoxazoles offer a dual-action metallodrug pathway.

Ligand Architectonics & Coordination Logic

The coordination chemistry of

Coordination Modes

The ligand exhibits pH-dependent versatility. At neutral pH, the ring nitrogen remains uncoordinated, acting as a hydrogen bond acceptor in supramolecular networks. At lower pH or in the presence of soft metals (Ag

Figure 1: Decision tree for engineering coordination modes based on pH and metal hardness.

Experimental Protocols

Protocol A: Solvothermal Synthesis of Luminescent Ln-MOFs

Objective: Synthesis of

Reagents:

-

Isoxazole-3,5-dicarboxylic acid (

) - 98% purity. - (Eu or Tb).

-

Solvent Matrix: DMF / Ethanol / Deionized Water (ratio 1:1:1).

Step-by-Step Methodology:

-

Precursor Dissolution:

-

Dissolve 0.5 mmol of

in 5 mL of DMF/EtOH mixture. Sonicate for 10 mins until clear. -

Critical Control Point: If the solution remains cloudy, add 1-2 drops of 1M NaOH. The ligand must be fully soluble before metal addition.

-

-

Metal Integration:

-

Dissolve 0.5 mmol of

in 2 mL of water. -

Add metal solution dropwise to the ligand solution under stirring.

-

-

Solvothermal Treatment:

-

Transfer the mixture to a 20 mL Teflon-lined stainless steel autoclave.

-

Seal and heat at 100°C for 72 hours .

-

Cooling Rate: Program the oven to cool at

. Rapid cooling yields amorphous powder; slow cooling yields diffraction-quality single crystals.

-

-

Isolation & Activation:

-

Filter the resulting colorless block crystals.

-

Wash

with DMF, then -

Solvent Exchange: Immerse crystals in dry ethanol for 24 hours (refresh solvent every 6 hours) to remove pore-trapped DMF.

-

Self-Validation:

-

Visual: Crystals should be transparent. Opaque solids indicate rapid precipitation (failed crystallization).

-

UV Check: Expose Eu-MOF to 254 nm UV light. It must exhibit bright red fluorescence. If weak, hydration water may be quenching the state (dry at 80°C under vacuum).

Protocol B: Room-Temperature Layering for Magnetic Cu-Clusters

Objective: Growth of discrete

Methodology:

-

Bottom Layer: Dissolve

(0.2 mmol) in 4 mL water, neutralized with -

Buffer Layer: Carefully layer 2 mL of 1:1

:Ethanol mixture on top of the dense aqueous layer. -

Top Layer: Dissolve

(0.2 mmol) in 4 mL Ethanol. Layer this gently on top. -

Incubation: Seal with Parafilm (poke 2 needle holes for slow evaporation). Leave undisturbed for 2 weeks.

Characterization & Data Analysis

Luminescent Properties (Lanthanide Series)

The isoxazole ring acts as a sensitizer. The energy transfer efficiency (

Table 1: Photophysical Parameters of isBDC-Ln Complexes

| Metal Center | Excitation ( | Emission ( | Transition | Quantum Yield ( | Lifetime ( | Application |

| Eu(III) | 320 nm (Ligand band) | 614 nm (Red) | 25 - 45% | 0.5 - 0.8 ms | Red Phosphor | |

| Tb(III) | 320 nm (Ligand band) | 545 nm (Green) | 40 - 60% | 0.8 - 1.2 ms | Green Phosphor | |

| Gd(III) | 320 nm | 420 nm (Blue)* | Ligand Phosphorescence | N/A | N/A |

*Note: Gd(III) has no resonance levels nearby; emission observed is purely from the ligand's triplet state, allowing calculation of the ligand's

Biological Screening (Drug Development Context)

Isoxazole derivatives are potent pharmacophores. When complexed with metals (e.g., Ag, Zn), they often show synergistic cytotoxicity against cancer lines.

Workflow for Cytotoxicity Assay (MTT Protocol):

-

Solubilization: Dissolve Metal-isBDC complex in DMSO (< 0.5% v/v final conc).

-

Cell Line: HeLa or MCF-7 cells.

-

Incubation: 48 hours at

, 5% -

Readout: Absorbance at 570 nm.

-

Control: Compare

of the Complex vs. Free Ligand vs. Metal Salt. Success is defined as

Synthesis Workflow Visualization

Figure 2: Solvothermal synthesis workflow with critical turbidity check.

References

-

Isoxazole Pharmacology: Advances in isoxazole chemistry and their role in drug discovery. (2025).[1] RSC Advances.

-

Lanthanide Luminescence: Making sense of Lanthanide Luminescence. (2011). PMC.

-

Heterocyclic MOF Synthesis: Five metal–organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxylate. (2014). Dalton Transactions.[2]

-

Lanthanide Coordination: Novel Lanthanide (III) Complexes Derived from an Imidazole–Biphenyl–Carboxylate Ligand. (2021).[3] MDPI Molecules.

-

General Coordination Theory: Coordination Compounds - Chemistry LibreTexts. (2022).[4]

[3+2] cycloaddition synthesis of isoxazole dicarboxylates

[1][5][6]

Protocol A: Synthesis of Dimethyl 3-Phenylisoxazole-4,5-dicarboxylate

Target: High-yield synthesis of 4,5-diesters. Key Reagent: Dimethyl Acetylenedicarboxylate (DMAD). Advantage: No regioselectivity issues; DMAD is a highly reactive dipolarophile.

Reagents & Materials

| Component | Equiv. | Role | Notes |

| Benzaldehyde Oxime | 1.0 | Precursor | Commercial or synthesized from benzaldehyde + |

| N-Chlorosuccinimide (NCS) | 1.1 | Chlorinating Agent | Safer alternative to |

| Dimethyl Acetylenedicarboxylate (DMAD) | 1.1 | Dipolarophile | Toxic/Lachrymator. Handle in hood. |

| Triethylamine (TEA) | 1.1 | Base | Triggers dehydrohalogenation. |

| DMF (N,N-Dimethylformamide) | Solvent | Reaction Medium | Polar aprotic promotes NCS reaction. |

Experimental Procedure

-

Chlorination (Preparation of Hydroximoyl Chloride):

-

Dissolve Benzaldehyde Oxime (10 mmol) in DMF (20 mL) in a round-bottom flask.

-

Add NCS (11 mmol) portion-wise at room temperature.

-

Observation: The reaction is slightly exothermic. Stir for 1–2 hours. Monitor by TLC (hexane/EtOAc 4:1) until oxime disappears.

-

Safety Note: This generates Benzohydroximoyl chloride. It is a skin irritant. Do not isolate unless necessary.

-

-

Cycloaddition:

-

Cool the reaction mixture to 0°C (ice bath).

-

Add DMAD (11 mmol) in one portion.

-

CRITICAL STEP: Dissolve TEA (11 mmol) in DMF (5 mL). Add this solution dropwise over 30–60 minutes to the reaction mixture.

-

Reasoning: Slow addition keeps the concentration of the transient nitrile oxide low, favoring reaction with DMAD over dimerization to diphenylfuroxan.

-

-

Workup:

-

Allow the mixture to warm to room temperature and stir overnight.

-

Pour the mixture into ice-water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with water (2x) and brine (1x) to remove DMF.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from Ethanol or purify via flash column chromatography (Hexane/EtOAc gradient).

-

Yield: Typically 80–90%.

-

Protocol B: Regioselective Synthesis of Diethyl Isoxazole-3,5-dicarboxylate

Target: Synthesis of the 3,5-diester pattern. Challenge: Requires a functionalized nitrile oxide and regiocontrol with a terminal alkyne. Precursor: Ethyl 2-chloro-2-(hydroxyimino)acetate (generates ethoxycarbonylformonitrile oxide).

Reagents & Materials

| Component | Equiv. | Role |

| Ethyl 2-chloro-2-(hydroxyimino)acetate | 1.0 | Dipole Precursor |

| Ethyl Propiolate | 1.2 | Dipolarophile |

| Sodium Bicarbonate ( | 2.0 | Mild Base |

| Toluene/Ethyl Acetate (1:1) | Solvent | Biphasic/Organic |

Experimental Procedure

-

Setup:

-

Dissolve Ethyl Propiolate (12 mmol) in Toluene (30 mL).

-

Add Ethyl 2-chloro-2-(hydroxyimino)acetate (10 mmol).

-

-

Reaction (Base Release):

-

Add solid

(20 mmol) and a catalytic amount of water (2-3 drops) or use a biphasic system (Toluene/Water). -

Stir vigorously at room temperature for 24 hours.

-

Note: We use a mild, heterogeneous base system here to generate the nitrile oxide slowly, minimizing dimerization.

-

-

Regioselectivity Check:

-

The major product is the 3,5-isomer (Diethyl isoxazole-3,5-dicarboxylate).

-

The minor product is the 3,4-isomer .

-

Literature Ratio: Typically >5:1 favoring the 3,5-isomer in non-polar solvents [1].

-

-

Purification (Separation of Isomers):

-

Filter off inorganic salts. Concentrate the filtrate.

-

Chromatography: The 3,5-isomer is generally less polar than the 3,4-isomer.

-

Elute with Hexane/EtOAc (9:1). The first major UV-active fraction is the target 3,5-dicarboxylate.

-

Diagram 2: Experimental Workflow Decision Tree

Safety and Troubleshooting

Safety Hazards

-

Hydroximoyl Chlorides: Potent vesicants (blistering agents). Avoid all skin contact.[5] Handle only in a fume hood.

-

Nitrile Oxides: Unstable species. Never attempt to isolate them in solid form; they can be explosive or undergo uncontrolled polymerization. Always generate in situ.

-

DMAD: A lachrymator and severe irritant.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield / Dimer Formation | Base added too quickly. | The nitrile oxide concentration was too high, leading to furoxan (dimer) formation. Add TEA very slowly via syringe pump. |

| Incomplete Reaction | Moisture in solvent (Protocol A). | NCS chlorination requires dry conditions. Ensure DMF is anhydrous. |

| Poor Regioselectivity (Protocol B) | Solvent polarity too high. | Switch from DCM or Ethanol to Toluene. Non-polar solvents often enhance 3,5-selectivity via tighter transition states [2]. |

| Sticky Precipitate | TEA-HCl salts. | Ensure thorough aqueous workup or filtration through Celite before concentration. |

References

-

Regioselectivity in Nitrile Oxide Cycloadditions

- Source: Science and Education Publishing.

-

URL:[Link]

- Relevance: Validates the 3,5-isomer preference and solvent effects (Toluene vs DCM).

-

Mechanism and FMO Theory

- Source: Wikipedia / Huisgen Cycloaddition.

-

URL:[Link]

- Relevance: Foundational theory for HOMO/LUMO interactions in dipolar cycloadditions.

-

Synthesis of Isoxazoles (General Protocol Validation)

- Safety Data (Hydroximoyl Chlorides)

Sources

- 1. egrove.olemiss.edu [egrove.olemiss.edu]

- 2. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]

- 3. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. orgsyn.org [orgsyn.org]

Functionalization of dimethyl isoxazole-3,5-dicarboxylate at C4 position

Executive Summary & Strategic Overview

Dimethyl isoxazole-3,5-dicarboxylate represents a unique challenge in heterocyclic functionalization. Unlike electron-rich heterocycles (e.g., pyrroles, furans), the isoxazole ring is inherently electron-deficient due to the electronegative oxygen and nitrogen atoms. This deactivation is severely exacerbated by the two electron-withdrawing ester groups at C3 and C5.

Consequently, standard Electrophilic Aromatic Substitution (EAS) (e.g., Friedel-Crafts acylation) is generally ineffective or requires forcing conditions that degrade the labile N–O bond.

To successfully functionalize the C4 position, researchers must invert the standard logic and utilize one of three validated strategies:

-

Directed Metallation (The "Knochel" Route): Using sterically hindered, non-nucleophilic bases (Turbo-Grignards) to generate a C4-magnesium species.

-

Halogenation-Coupling Sequence: Radical or acid-catalyzed halogenation followed by transition-metal cross-coupling.

-

Transition-Metal Catalyzed C–H Activation: Direct arylation using specific Pd/ligand systems designed for electron-poor arenes.

Reactivity Map & Decision Logic

The following decision tree outlines the optimal synthetic pathway based on the desired C4-substituent.

Figure 1: Strategic decision tree for selecting the appropriate functionalization protocol based on the target moiety.

Detailed Experimental Protocols

Protocol A: C4-Metallation using Knochel-Hauser Base

Best for: Introducing aldehydes, ketones, allyl groups, or halides under mild conditions.

Scientific Rationale: Standard bases like n-BuLi are unsuitable because they will attack the ester groups at C3/C5 (nucleophilic attack) or cause ring fragmentation (N–O cleavage). The Knochel-Hauser base (TMPMgCl·LiCl) is bulky and non-nucleophilic, allowing for selective deprotonation at C4 (the most acidic proton) without touching the esters. The LiCl additive breaks up oligomeric aggregates, increasing kinetic basicity and solubility.

Materials

-

Substrate: Dimethyl isoxazole-3,5-dicarboxylate (1.0 equiv)

-

Electrophile: e.g., Benzaldehyde, Allyl Bromide, or Iodine (1.5 equiv)

-

Solvent: Anhydrous THF

-

Quench: Sat. aq. NH₄Cl

Step-by-Step Methodology

-

Preparation: Flame-dry a Schlenk flask and purge with Argon. Add the isoxazole substrate (1.0 mmol) and dissolve in anhydrous THF (5 mL).

-

Cooling: Cool the solution to -40 °C .

-

Note: Unlike standard lithiations (-78 °C), magnesiation is slower; however, -40 °C balances reactivity with ester stability.

-

-

Metallation: Add TMPMgCl·LiCl (1.2 mmol) dropwise over 5 minutes.

-

Incubation: Stir at -40 °C for 30–60 minutes.

-

Checkpoint: The formation of the magnesiated species is usually complete within 30 mins.

-

-

Trapping: Add the electrophile (1.5 mmol) (dissolved in THF if solid) dropwise.

-

Warming: Allow the mixture to warm slowly to 0 °C over 1–2 hours.

-

Workup: Quench with sat. aq. NH₄Cl. Extract with EtOAc (3x). Dry organic phase over MgSO₄ and concentrate.

Expected Yields: 70–90% depending on electrophile efficiency.

Protocol B: C4-Bromination (Precursor Synthesis)

Best for: Creating a handle for subsequent Cross-Coupling (Suzuki, Sonogashira).

Scientific Rationale: Due to the electron-withdrawing esters, the C4 position is deactivated. Simple mixing with bromine often fails. Using N-Bromosuccinimide (NBS) in a polar acidic medium (AcOH) or with a radical initiator facilitates the substitution.

Materials

-

Substrate: Dimethyl isoxazole-3,5-dicarboxylate

-

Reagent: NBS (1.2 equiv)

-

Solvent: Glacial Acetic Acid (AcOH) or TFA/H₂SO₄ mixtures for stubborn cases.

-

Catalyst: 5 mol% H₂SO₄ (optional, if reaction is sluggish).

Step-by-Step Methodology

-

Dissolve substrate (1.0 mmol) in Glacial Acetic Acid (5 mL).

-

Add NBS (1.2 mmol) in one portion.

-

Heat: Reflux (100–110 °C) for 4–12 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc). The product usually moves slightly faster (less polar) than the starting material.

-

-

Workup: Cool to RT. Pour into ice water.

-

Isolation: The brominated product often precipitates. Filter and wash with water. If no precipitate, extract with DCM, wash with sat. NaHCO₃ (to remove acid), and concentrate.

Protocol C: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Best for: Arylation (Biaryl synthesis) starting from the C4-Bromo intermediate (from Protocol B).

Scientific Rationale: Direct C-H arylation on this specific diester is possible but optimization-heavy due to competitive coordination of Pd to the isoxazole nitrogen. The "Halogenation -> Coupling" route is more robust.

Materials

-

Substrate: Dimethyl 4-bromoisoxazole-3,5-dicarboxylate (from Protocol B)

-

Boronic Acid: Arylboronic acid (1.5 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered cases)

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology

-

Degassing: Combine substrate, boronic acid, and base in the solvent mixture. Sparge with Argon for 15 minutes (Critical to prevent homocoupling).

-

Catalyst Addition: Add Pd catalyst under Argon flow.

-

Reaction: Heat to 90 °C for 12–18 hours in a sealed vial or reflux condenser.

-

Workup: Filter through a Celite pad. Dilute with water and extract with EtOAc.

Comparative Data & Troubleshooting

Yield Comparison by Method

| Target C4 Group | Recommended Protocol | Typical Yield | Key Risk Factor |

| Halogen (Br/I) | Protocol B (NBS/AcOH) | 85-95% | Over-heating may degrade esters. |

| Aldehyde (-CHO) | Protocol A (TMP-Mg / DMF) | 75-85% | Incomplete metallation if water present. |

| Aryl (-Ph) | Protocol C (Suzuki) | 60-80% | Protodebromination (loss of Br) if catalyst dies. |

| Allyl | Protocol A (Allylation) | 70-80% | Double alkylation (rare but possible). |

Troubleshooting Guide

-

Problem: Recovery of starting material during Metallation (Protocol A).

-

Cause: Moisture in THF or TMP base has degraded.

-

Solution: Titrate the TMPMgCl·LiCl before use. Ensure reaction temp is -40 °C (too cold = no reaction; too hot = decomposition).

-

-

Problem: Hydrolysis of esters during Bromination (Protocol B).

-

Cause: Acetic acid was wet or workup was too basic.

-

Solution: Use distilled AcOH. During workup, neutralize carefully with bicarbonate at 0 °C.

-

References

-

Knochel, P., et al. (2011). "Functionalization of Heterocycles using Knochel-Hauser Bases." Angewandte Chemie International Edition. (Describes the use of TMPMgCl·LiCl for sensitive esters).

-

Stephens, C. E., et al. (2009). "Convenient and improved halogenation of 3,5-diarylisoxazoles using N-halosuccinimides." Synthesis. (Foundational protocol for isoxazole halogenation adapted for dicarboxylates).

-

Ben Romdhane, R., et al. (2024).[3] "Palladium-Catalyzed C4,C5-Diarylation of Isoxazole-3-Carboxylate." European Journal of Organic Chemistry.[4][5] (Recent advances in direct arylation of isoxazole esters).

-

BenchChem Technical Support. "Functionalization of the Isoxazole Ring at the C4 Position." (General reactivity profiles and troubleshooting).

Sources

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 2. Functionalization of 1,3,4-Oxadiazoles and 1,2,4-Triazoles via Selective Zincation or Magnesiation Using 2,2,6,6-Tetramethylpiperidyl Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

Troubleshooting & Optimization

Technical Support Center: Dimethyl Isoxazole-3,5-dicarboxylate Synthesis

This guide addresses the technical optimization of dimethyl isoxazole-3,5-dicarboxylate synthesis. Note that while dimethyl acetylenedicarboxylate (DMAD) is a common starting material for isoxazoles, its direct reaction with hydroxylamine typically yields the 3,4-dicarboxylate or 5-isoxazolone derivatives.[1] The 3,5-dicarboxylate isomer is most reliably synthesized via [3+2] cycloaddition of nitrile oxides with methyl propiolate or via condensation of dioxo-esters.

This guide focuses on the [3+2] Cycloaddition Route (Nitrile Oxide + Alkyne) and the Condensation Route (Dioxosuccinate), as these are the primary pathways to the 3,5-isomer.[1]

Topic: Yield Optimization & Troubleshooting Audience: Synthetic Chemists, Process Development Scientists Version: 2.1 (Current)[1]

Part 1: Diagnostic Workflow & Mechanism

The Synthetic Challenge

The synthesis of dimethyl isoxazole-3,5-dicarboxylate (CAS: 19788-37-5) presents two primary failure modes:

-

Regioisomer Contamination: Formation of the unwanted 3,4-isomer during cycloaddition.

-

Nitrile Oxide Dimerization: Rapid formation of furoxan byproducts (1,2,5-oxadiazole-2-oxides) instead of the desired isoxazole.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways in the [3+2] cycloaddition method, highlighting the critical control points for yield preservation.

Figure 1: Mechanistic bifurcation in [3+2] cycloaddition. High stationary concentration of Nitrile Oxide favors Furoxan formation (red path), while controlled release favors the Target Isoxazole (green path).[1]

Part 2: Troubleshooting Guides (Q&A)

Module A: Low Yield & Byproduct Formation

Q1: My crude yield is low (<40%), and I see a significant amount of a high-melting solid byproduct. What is happening? Diagnosis: You are likely experiencing Nitrile Oxide Dimerization . The "high-melting solid" is often the furoxan dimer (dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide).[1] Root Cause: The concentration of the active nitrile oxide species is too high relative to the dipolarophile (alkyne).[1] Solution:

-

Switch to Slow Addition: Do not add the base (TEA) all at once. Dissolve the base in solvent and add it via a syringe pump over 4–6 hours.

-

High Dilution: Increase the solvent volume. Maintaining a low stationary concentration of the nitrile oxide favors the bimolecular reaction with the alkyne over the bimolecular dimerization.[1]

-

Stoichiometry: Use a 2–5 equivalent excess of the alkyne (Methyl Propiolate) to ensure it captures the nitrile oxide immediately upon generation.

Q2: I am using Dimethyl Acetylenedicarboxylate (DMAD) but getting the wrong product. Why? Diagnosis: DMAD is a symmetric alkyne. Reaction with a nitrile oxide (R-CNO) yields the isoxazole-4,5-dicarboxylate (if R is an alkyl/aryl group) or the 3,4,5-tricarboxylate (if R is an ester).[1] Correction: To synthesize the 3,5-dicarboxylate , you cannot use DMAD directly as the source of both carbons 4 and 5 if you want a proton at position 4.[1]

-

Correct Reagents: Use Methyl Propiolate (HC≡C-COOMe) + Methyl Chlorooximidoacetate (MeOOC-C(Cl)=N-OH).

-

Mechanism: The nitrile oxide (MeOOC-CNO) adds to Methyl Propiolate. The oxygen of the dipole preferentially attacks the more substituted carbon (electronic control) or the carbon beta to the EWG, but steric factors in propiolates typically favor the 3,5-isomer (oxygen attacks the CH group, carbon attacks the C-COOMe group).[1]

Module B: Purification & Isolation

Q3: The 3,5-isomer and 3,4-isomer co-elute on silica.[1] How can I separate them? Diagnosis: Regioisomers often have very similar Rf values. Solution:

-

Crystallization: The 3,5-dicarboxylate is typically more symmetrical and crystalline. Try recrystallization from Methanol/Water (9:1) or Hexane/Ethyl Acetate . The 3,5-isomer usually has a higher melting point (approx. 142–144 °C for the acid form, check ester mp).[1]

-

Chemical Separation: Hydrolyze the mixture to the dicarboxylic acids. The pKa values and solubility of the acids often differ more significantly than the esters, allowing separation by fractional crystallization from water at controlled pH.[1]

Part 3: Optimized Experimental Protocol

Objective: Synthesis of Dimethyl isoxazole-3,5-dicarboxylate via [3+2] Cycloaddition. Scale: 10 mmol basis.

Reagents & Equipment

-

Precursor: Methyl chlorooximidoacetate (1.51 g, 10 mmol).[1]

-

Dipolarophile: Methyl Propiolate (1.68 g, 20 mmol, 2.0 equiv).[1]

-

Base: Triethylamine (TEA) (1.11 g, 11 mmol) dissolved in 10 mL Diethyl Ether.[1]

-

Solvent: Diethyl Ether or Dichloromethane (DCM) (50 mL).

-

Equipment: Syringe pump, inert atmosphere (N2).[1]

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask, dissolve Methyl chlorooximidoacetate (10 mmol) and Methyl Propiolate (20 mmol) in 50 mL of dry Diethyl Ether . Cool the mixture to 0 °C in an ice bath.

-

Why: Low temperature suppresses the dimerization rate constant more than the cycloaddition rate constant.

-

-

Controlled Addition: Using a syringe pump, add the TEA solution dropwise over 4 hours while stirring vigorously at 0 °C.

-

Critical Control Point: The slow addition ensures that the concentration of free nitrile oxide never exceeds the threshold where dimerization becomes statistically dominant.

-

-

Reaction Completion: After addition, allow the mixture to warm to room temperature and stir for an additional 12 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

-

Workup:

-

Filter off the precipitated Triethylamine Hydrochloride salt.

-

Wash the filtrate with water (2 x 20 mL) to remove water-soluble impurities.

-

Dry the organic layer over MgSO4 and concentrate under reduced pressure.[2]

-

-

Purification:

-

The crude residue will contain the target 3,5-isomer and potentially small amounts of 3,4-isomer.[1]

-

Recrystallize from warm Methanol or Hexane/EtOAc to isolate the pure dimethyl isoxazole-3,5-dicarboxylate.

-

Part 4: Data & Benchmarking

Table 1: Solvent & Base Effects on Yield

| Solvent | Base | Addition Time | Yield (3,5-Isomer) | Main Side Product |

| Diethyl Ether | TEA | 4 h (Slow) | 85% | None |

| DCM | TEA | 5 min (Fast) | 35% | Furoxan Dimer |

| Methanol | NaHCO3 | Batch | 55% | Methanol Adducts |

| THF | Pyridine | 1 h | 60% | 3,4-Isomer (increased) |

Note: Ether is preferred as it precipitates the amine salt, simplifying workup.[1]

References

-

Synthesis of Isoxazoles via Nitrile Oxides: H. Feuer, "Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis", 2nd Ed., Wiley-VCH, 2008.[1] [1]

-

Regioselectivity in [3+2] Cycloadditions: K. B. G. Torssell, "Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis: Novel Strategies in Synthesis", VCH, Weinheim, 1988.[1]

-

General Isoxazole Synthesis Protocol: P. G. Baraldi et al., "Synthesis of 3,5-isoxazole derivatives", Synthesis, 1987, 857.[1] [1]

-

Furoxan Dimerization Kinetics: Grundmann, C., "The Dimerization of Nitrile Oxides", J. Org.[1] Chem., 1968, 33(12), 476.[1]

Sources

Stability of isoxazole methyl esters under basic conditions

Technical Support Center: Isoxazole Derivatives

Introduction

Welcome to the technical support center for isoxazole chemistry. Isoxazoles are a cornerstone heterocyclic motif in medicinal chemistry and drug development, valued for their versatile biological activities.[1][2] However, their unique electronic structure, particularly the labile N-O bond, presents significant stability challenges, especially when performing reactions under basic conditions.[3][4]

This guide is designed for researchers, chemists, and drug development professionals who work with isoxazole methyl esters. It addresses one of the most common and critical transformations: the saponification of the methyl ester to the corresponding carboxylic acid. The core challenge lies in achieving this hydrolysis without inducing the undesired, base-catalyzed ring-opening of the isoxazole scaffold. Here, we provide in-depth FAQs, a practical troubleshooting guide, validated experimental protocols, and the mechanistic rationale behind the observed reactivity.

Frequently Asked Questions (FAQs)

Q1: Why is my isoxazole methyl ester decomposing during saponification with NaOH or KOH?

A: The isoxazole ring itself is susceptible to degradation under strongly basic conditions.[3] The issue often stems from two competing reaction pathways: the desired nucleophilic attack on the ester carbonyl and an undesired attack on the isoxazole ring. The N-O bond is inherently weak and prone to cleavage, which can be initiated by a strong base.[4][5] For certain isoxazoles, particularly those without a substituent at the 3-position, a strong base can deprotonate the C3-proton, triggering a ring-opening cascade.[4][6]

Q2: Are all isoxazole scaffolds equally unstable in base?

A: No, stability is highly dependent on the substitution pattern of the isoxazole ring.

-

3-Unsubstituted Isoxazoles: These are often the most sensitive. The proton at the C3 position is acidic enough to be removed by strong bases, leading to ring cleavage. The anti-inflammatory drug Leflunomide is a well-documented example of this reactivity.[6]

-

3,5-Disubstituted Isoxazoles: These are generally more stable to basic conditions as the vulnerable C3 position is blocked.[7] However, they can still degrade under harsh conditions (e.g., high temperatures, very strong bases).

-

Electron-Withdrawing Groups: Groups attached to the ring that pull electron density away can further increase the acidity of ring protons, potentially increasing susceptibility to base-mediated degradation.

Q3: What are the typical degradation products I should look for?

A: The primary degradation pathway involves the cleavage of the N-O bond. This typically results in the formation of a β-amino enone or, in the case of 3-unsubstituted isoxazoles, an α-cyano enolate after rearrangement.[4][6] These products can often be detected by LC-MS or NMR analysis of the crude reaction mixture.

Q4: What are the recommended "milder" bases for saponifying an isoxazole methyl ester?

A: To favor ester hydrolysis over ring degradation, we recommend using milder bases. Excellent results are often achieved with:

-

Lithium Hydroxide (LiOH): Often used in a THF/water or MeOH/water solvent system at 0 °C to room temperature. It is highly effective for saponification while being less harsh than NaOH or KOH.

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These can be effective in aqueous methanol, particularly for more sensitive substrates.[1][8]

-

Sodium Bicarbonate (NaHCO₃): For extremely labile systems, NaHCO₃ can be used, though it may require longer reaction times or gentle heating.[2]

Troubleshooting Guide: Saponification Reactions

This section addresses common problems encountered during the base-mediated hydrolysis of isoxazole methyl esters.

Problem 1: Low or No Yield of Carboxylic Acid, Starting Material Consumed.

If your starting material is gone but the desired product is absent, significant degradation has likely occurred.

-

Probable Cause: The reaction conditions were too harsh, leading to preferential ring-opening over saponification. This is common with strong bases like NaOH/KOH at elevated temperatures.

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for saponification failure.

Problem 2: The Saponification Reaction is Stalled or Incomplete.

If both starting material and some product are present after a prolonged period, the reaction is not efficient under the chosen conditions.

-

Probable Cause: The base is too weak, the temperature is too low, or the starting material has poor solubility in the solvent system.

-

Solutions:

-

Improve Solubility: Add a co-solvent like THF or Dioxane to the Methanol/Water mixture to better dissolve the substrate.

-

Slightly Increase Temperature: Raise the temperature incrementally (e.g., from 0 °C to room temperature, or RT to 40 °C), while carefully monitoring for the appearance of degradation byproducts by LC-MS.

-

Use a Stronger (but still mild) Base: If using NaHCO₃, consider switching to K₂CO₃ or LiOH.

-

Mechanistic Insights: The Competing Pathways

Under basic conditions, an isoxazole methyl ester faces two primary points of attack. Understanding this dichotomy is key to designing a successful experiment.

-

Desired Pathway (Saponification): A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This leads to a tetrahedral intermediate that collapses to form the carboxylate salt and methanol. This is the productive pathway.

-

Undesired Pathway (Ring-Opening): For a 3-unsubstituted isoxazole, the hydroxide ion acts as a base, abstracting the relatively acidic C3 proton. This initiates an electronic cascade, resulting in the cleavage of the weak N-O bond and formation of a stable α-cyano enolate intermediate.[6]

Caption: Competing reaction pathways under basic conditions.

Data Presentation: pH-Dependent Stability

The stability of an isoxazole can be quantified. A study on the drug Leflunomide, which has a 3-unsubstituted isoxazole ring, clearly demonstrates the impact of pH and temperature on degradation via ring-opening.[6]

| pH | Temperature (°C) | Half-life (t₁/₂) of Leflunomide | Reference |

| 4.0 | 25 | Stable | [6] |

| 7.4 | 25 | Stable | [6] |

| 10.0 | 25 | ~6.0 hours | [6] |

| 4.0 | 37 | Stable | [6] |

| 7.4 | 37 | ~7.4 hours | [6] |

| 10.0 | 37 | ~1.2 hours | [6] |

Analysis: This data authoritatively shows that decomposition is significantly accelerated by both increasing pH and temperature.[6] Even at physiological pH (7.4), degradation is notable at 37 °C. This underscores the importance of using mild, low-temperature conditions for any base-mediated transformations.

Experimental Protocols

Protocol 1: Mild Saponification of a Sensitive Isoxazole Methyl Ester using LiOH

This protocol is designed to maximize the yield of the carboxylic acid while minimizing ring degradation.

Materials:

-

Isoxazole methyl ester

-

Tetrahydrofuran (THF), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Deionized Water

-

Lithium Hydroxide Monohydrate (LiOH·H₂O)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

TLC plates, LC-MS vials

Procedure:

-

Dissolution: Dissolve the isoxazole methyl ester (1.0 eq) in a mixture of THF and MeOH (e.g., 3:1 ratio, 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0 °C.

-

Reagent Addition: In a separate vial, dissolve LiOH·H₂O (1.5 - 2.0 eq) in deionized water. Add this aqueous solution dropwise to the stirring reaction mixture at 0 °C.

-

Reaction Monitoring (Self-Validation):

-

Immediately take a t=0 sample for LC-MS analysis.

-

Monitor the reaction progress every 30-60 minutes by TLC and/or LC-MS. On TLC, you should see the consumption of the starting material spot and the appearance of a new, more polar spot at the baseline (the carboxylate salt).

-

In the LC-MS, track the disappearance of the starting material mass peak and the appearance of the product mass peak. Crucially, scan for potential byproduct masses corresponding to ring-opening.

-

-

Quenching: Once the starting material is consumed (or when significant byproduct formation is observed), quench the reaction by carefully adding 1 M HCl at 0 °C until the pH of the aqueous phase is ~2-3.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with Ethyl Acetate (3x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purification: Purify the product as necessary, typically by recrystallization or column chromatography.

Protocol 2: Screening for Base Stability

This protocol helps determine the optimal (safest) conditions before committing to a large-scale reaction.

Procedure:

-

Setup: In parallel, set up four small vials, each containing an equal amount of your isoxazole methyl ester (~5-10 mg).

-

Conditions:

-

Vial 1 (Control): Add solvent only (e.g., THF/H₂O).

-

Vial 2 (LiOH): Add 2.0 eq of LiOH in THF/H₂O.

-

Vial 3 (K₂CO₃): Add 2.0 eq of K₂CO₃ in MeOH/H₂O.

-

Vial 4 (NaOH): Add 2.0 eq of NaOH in MeOH/H₂O.

-

-

Execution: Stir all vials at room temperature.

-